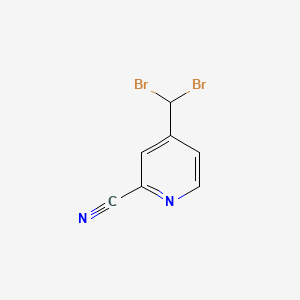
4-(Dibromomethyl)picolinonitrile
説明
4-(Dibromomethyl)picolinonitrile (CAS: 153994-04-8) is a brominated pyridine derivative characterized by a dibromomethyl (-CHBr₂) substituent at the 4-position of the picolinonitrile scaffold (pyridine-2-carbonitrile). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, though detailed studies on its specific biological or physicochemical properties are scarce in the literature .
特性
CAS番号 |
153994-04-8 |
|---|---|
分子式 |
C7H4Br2N2 |
分子量 |
275.931 |
IUPAC名 |
4-(dibromomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4Br2N2/c8-7(9)5-1-2-11-6(3-5)4-10/h1-3,7H |
InChIキー |
LYJLYDJEYUQOQR-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1C(Br)Br)C#N |
同義語 |
4-(DibroMoMethyl)picolinonitrile |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structural Isomers and Analogues
Positional Isomers: 6-(Dibromomethyl)picolinonitrile
The positional isomer 6-(dibromomethyl)picolinonitrile (CAS: 85148-97-6) shares the same molecular formula (C₇H₄Br₂N₂) but differs in the placement of the dibromomethyl group at the 6-position of the pyridine ring. This structural variation can significantly alter reactivity and electronic properties. For example:
Halogenated Methyl Picolinonitrile Analogues
Table 1: Comparison of Halogenated Methyl Picolinonitriles
- Reactivity : Brominated derivatives (Br) are generally more reactive than chlorinated (Cl) analogues due to weaker C-Br bonds, facilitating substitution reactions.
- Positional Effects: The 3-bromomethyl derivative () may exhibit steric hindrance compared to the 4-position, altering reaction pathways in organometallic chemistry.
Comparison with Brominated Furan-like Disinfection Byproducts (DBPs)
This compound shares the dibromomethyl (-CHBr₂) functional group with halogenated furanones like BMX-2 (3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, CAS: N/A), a toxic disinfection byproduct (DBP) .
Table 2: Toxicity and Structural Comparison
- Structural Context: While BMX-2’s furanone ring enhances electrophilicity and mutagenicity, the pyridine-carbonitrile scaffold of this compound may reduce environmental persistence but limit direct carcinogenicity data.
Comparison with Other Picolinonitrile Derivatives
Pharmaceutical Derivatives
- Hydantoin Antagonists: Compounds like 5-(4-(hydroxymethyl)-4-methyl-5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-3-(trifluoromethyl)picolinonitrile (19a, ) demonstrate how trifluoromethyl and heterocyclic substituents enhance receptor binding and metabolic stability compared to brominated analogues.
- Kinase Inhibitors: Derivatives in (e.g., compound 31) use picolinonitrile as a core for ATP-competitive inhibition, highlighting the scaffold’s versatility in medicinal chemistry.
PET Ligand Intermediates
Compounds such as 4-((4-chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formylphenoxy)methyl)picolinonitrile (3b, ) illustrate the use of picolinonitrile in positron emission tomography (PET) tracer development, where bromine substituents could influence lipophilicity and blood-brain barrier penetration .
Table 3: Key Physicochemical and Application Data
- Toxicity Gaps: Unlike BMX-2, this compound lacks carcinogenicity data, warranting further environmental and toxicological studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


